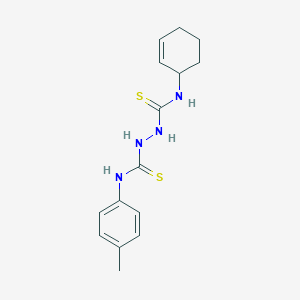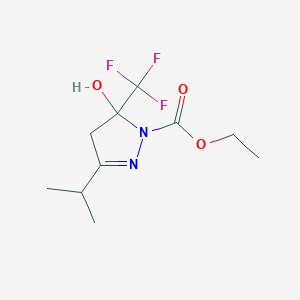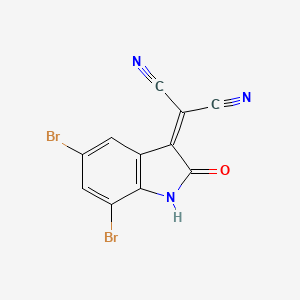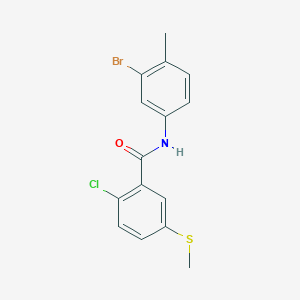![molecular formula C10H11BrN2O4 B12453338 Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate](/img/structure/B12453338.png)
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate is an organic compound that features a bromine atom, a methoxy group, and a hydrazinecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as DMF.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azides or thiocyanates depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include alcohols.
科学研究应用
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 2-[(3-bromo-4-methoxyphenyl)sulfonyl]hydrazinecarboxylate
- 4-Bromo-2-methylphenol
Uniqueness
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate is unique due to the presence of both a bromine atom and a hydrazinecarboxylate moiety, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H11BrN2O4 |
|---|---|
分子量 |
303.11 g/mol |
IUPAC 名称 |
methyl N-[(3-bromo-4-methoxybenzoyl)amino]carbamate |
InChI |
InChI=1S/C10H11BrN2O4/c1-16-8-4-3-6(5-7(8)11)9(14)12-13-10(15)17-2/h3-5H,1-2H3,(H,12,14)(H,13,15) |
InChI 键 |
OVSZWXJNNQBAIA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)


![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)

![ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12453334.png)
